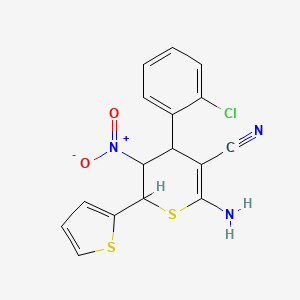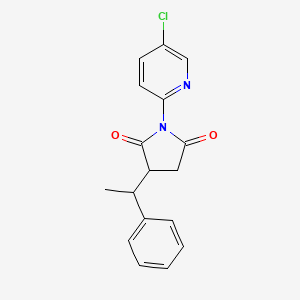![molecular formula C24H27N3O3 B14944673 1'-(Dibenzo[b,d]furan-2-ylcarbonyl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B14944673.png)
1'-(Dibenzo[b,d]furan-2-ylcarbonyl)-1,4'-bipiperidine-4'-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-(Dibenzo[b,d]furan-2-ylcarbonyl)-1,4’-bipiperidine-4’-carboxamide is a complex organic compound that features a dibenzofuran moiety linked to a bipiperidine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(Dibenzo[b,d]furan-2-ylcarbonyl)-1,4’-bipiperidine-4’-carboxamide typically involves multiple steps. One common approach starts with the preparation of the dibenzofuran core, which can be synthesized via the cyclization of substituted biphenyls or through the O-arylation of substituted phenols followed by cyclization of diaryl ethers . The bipiperidine moiety is then introduced through a series of condensation reactions, often involving the use of protecting groups to ensure selective reactions at specific sites .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 1’-(Dibenzo[b,d]furan-2-ylcarbonyl)-1,4’-bipiperidine-4’-carboxamide undergoes various chemical reactions, including:
Oxidation: The dibenzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the dibenzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride are employed in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated dibenzofuran derivatives.
Applications De Recherche Scientifique
1’-(Dibenzo[b,d]furan-2-ylcarbonyl)-1,4’-bipiperidine-4’-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 1’-(Dibenzo[b,d]furan-2-ylcarbonyl)-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets. The dibenzofuran moiety can intercalate with DNA, affecting transcription and replication processes. The bipiperidine structure may interact with various receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Dibenzofuran: A simpler structure with similar aromatic properties.
Bipiperidine: Shares the bipiperidine moiety but lacks the dibenzofuran component.
Carbazole: Another heterocyclic compound with structural similarities to dibenzofuran.
Uniqueness: 1’-(Dibenzo[b,d]furan-2-ylcarbonyl)-1,4’-bipiperidine-4’-carboxamide is unique due to its combination of the dibenzofuran and bipiperidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C24H27N3O3 |
|---|---|
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
1-(dibenzofuran-2-carbonyl)-4-piperidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C24H27N3O3/c25-23(29)24(27-12-4-1-5-13-27)10-14-26(15-11-24)22(28)17-8-9-21-19(16-17)18-6-2-3-7-20(18)30-21/h2-3,6-9,16H,1,4-5,10-15H2,(H2,25,29) |
Clé InChI |
MKYGBJKJYWPJRH-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2(CCN(CC2)C(=O)C3=CC4=C(C=C3)OC5=CC=CC=C54)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-chlorophenyl)-3,13-dimethyl-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14944591.png)
![3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]-6-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14944594.png)
![2,2-dichloro-N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methylacetohydrazide](/img/structure/B14944595.png)
![4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]phenol](/img/structure/B14944601.png)
![2-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B14944605.png)
![Ethyl [4-hydroxy-4,5-bis(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-3-yl]acetate](/img/structure/B14944610.png)
![methyl 3-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B14944634.png)
![3-({[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-3-(4-propoxyphenyl)propanoic acid](/img/structure/B14944637.png)

![Benzo[b]benzofuran-2-carboxamide, N-(2,3-dimethyl-6-quinoxalinyl)-](/img/structure/B14944656.png)
![N-ethyl-2-{1-(4-methylphenyl)-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B14944666.png)
![methyl 2-{[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B14944675.png)
![7-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B14944679.png)

